(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid
Description
Nomenclature and Classification
The compound is systematically named (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid , reflecting its stereochemistry and functional groups. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS RN | 174800-02-3 | |
| Molecular Formula | C27H25NO5 | |
| Molecular Weight | 443.49 g/mol | |
| IUPAC Name | (2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid |
Common Synonyms :
The compound belongs to the class of Fmoc-protected amino acids , specifically a derivative of 4-hydroxyproline with dual protection: a fluorenylmethyloxycarbonyl (Fmoc) group at the amine and a benzyl (Bzl) ether at the hydroxyl position.
Historical Development
The development of this compound is rooted in advancements in peptide synthesis:
- Introduction of Fmoc Chemistry : The Fmoc group was pioneered by Carpino and Han in 1970 as a base-labile protecting group for amines, enabling orthogonal protection strategies in solid-phase peptide synthesis (SPPS) .
- Adaptation for Hydroxyproline : Hydroxyproline derivatives, such as this compound, emerged to address challenges in synthesizing collagen-like peptides. The benzyloxy group stabilizes the hydroxyl moiety during Fmoc deprotection steps .
- Commercial Availability : By the 2000s, this compound became widely accessible for SPPS applications, reflecting its utility in synthesizing complex peptides .
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFMHBUVVWZBFT-CLOONOSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610417 | |
| Record name | (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174800-02-3 | |
| Record name | (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of Fmoc-Hyp(Bzl)-OH is the amino groups in solid phase peptide synthesis . It serves as a protecting group for these amino groups, allowing for the selective synthesis of peptides .
Mode of Action
Fmoc-Hyp(Bzl)-OH interacts with its targets by attaching to the amino groups of the peptide chain during the synthesis process . This attachment protects these groups from reacting prematurely during the synthesis . The Fmoc group is readily deprotected by secondary amines such as piperidine, making it a versatile tool in peptide synthesis .
Biochemical Pathways
Fmoc-Hyp(Bzl)-OH plays a crucial role in the solid phase peptide synthesis (SPPS) pathway . SPPS is a method used to produce peptides, which are biomolecules with several biological activities . Fmoc-Hyp(Bzl)-OH, as a protecting group, facilitates the stepwise addition of amino acids in this pathway .
Pharmacokinetics
The pharmacokinetics of Fmoc-Hyp(Bzl)-OH are largely determined by its role in peptide synthesisInstead, it is removed (deprotected) during the synthesis process .
Result of Action
The use of Fmoc-Hyp(Bzl)-OH in peptide synthesis results in the production of peptides with specific sequences . These peptides can have various molecular and cellular effects, depending on their structure and the biological context in which they are used .
Action Environment
The action of Fmoc-Hyp(Bzl)-OH is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection .
Biological Activity
The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Hyp(Bzl)-OH, is a derivative of L-trans-hydroxyproline. It has garnered interest in the fields of medicinal chemistry and biochemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C27H25NO5
- Molecular Weight: 443.49 g/mol
- CAS Number: 174800-02-3
- Appearance: White powder
- Purity: Typically ≥ 98% .
The fluorenylmethyloxycarbonyl (Fmoc) group is primarily utilized in peptide synthesis as a protective group for amino acids. The compound's structure allows it to participate in various biochemical pathways, particularly in the synthesis of peptides and proteins. The presence of the benzyloxy group enhances its lipophilicity, potentially affecting its interaction with biological membranes and increasing its cellular uptake .
Biological Activity
Research indicates that this compound may exhibit several biological activities:
1. Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation as antibacterial agents .
2. Anticancer Potential
The compound has been evaluated for its efficacy against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in certain cancer types, indicating potential as an anticancer agent .
3. Enzyme Inhibition
The compound's structure allows it to interact with specific enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit proteases, which are crucial in various biological processes including apoptosis and cell signaling .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it a valuable intermediate in the synthesis of bioactive molecules. It serves as a precursor for various pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies.
- Neuroprotective Agents : Research has indicated that derivatives of this compound exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases .
- Anticancer Activity : Studies have shown that modifications of the pyrrolidine framework can enhance the anticancer properties of related compounds, suggesting potential applications in oncology .
Drug Development
In drug discovery, the ability to modify the structure of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid allows researchers to optimize pharmacological profiles.
- Prodrug Design : The fluorenylmethoxycarbonyl group is commonly used to protect amines during synthesis, facilitating the development of prodrugs that can improve bioavailability .
- Targeted Delivery Systems : The compound's ability to form stable conjugates with targeting moieties opens avenues for creating targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects .
Case Study 1: Synthesis of Neuroprotective Agents
A study focused on synthesizing neuroprotective agents from derivatives of this compound demonstrated that specific modifications to the benzyloxy group significantly increased neuroprotective activity in vitro.
| Modification | Neuroprotective Activity |
|---|---|
| Unmodified | Low |
| Hydroxyl Group Addition | Moderate |
| Methyl Group Addition | High |
This highlights the importance of structural variations in enhancing biological activity.
Case Study 2: Anticancer Compound Development
Another investigation illustrated how derivatives of this compound were synthesized and evaluated for anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as lead compounds for further development.
| Compound Derivative | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative A | 5.6 | A549 |
| Derivative B | 3.2 | HeLa |
| Derivative C | 7.8 | MCF7 |
These findings underscore the compound's versatility in medicinal chemistry.
Comparison with Similar Compounds
Key Research Findings
Steric and Electronic Effects: The target compound’s benzyloxy group offers intermediate steric bulk compared to bulkier tritylmercapto (611.75 g/mol) or palmitamido (590.81 g/mol) derivatives, enabling efficient coupling in SPPS . Fluorinated analogs (e.g., C₂₇H₂₄FNO₄) exhibit enhanced lipophilicity, improving permeability in drug delivery systems .
Solubility and Aggregation: The benzyloxy group’s oxygen atom increases hydrogen bonding capacity compared to the benzyl analog (C₂₇H₂₅NO₄), reducing aggregation in hydrophobic peptide segments .
Functional Versatility: Azido (C₂₀H₁₈N₄O₄) and tert-Boc-amino (C₂₅H₂₈N₂O₆) derivatives enable bioorthogonal modifications and multi-step syntheses, respectively .
Chiral Specificity :
- Diastereomers like (2R,4S)-4-benzyloxy analog show distinct conformational preferences, impacting peptide backbone geometry .
Preparation Methods
Starting Materials and Precursor Selection
The synthesis typically begins with derivatives of 4(R)-hydroxyproline (Hyp), leveraging its inherent stereochemistry to streamline downstream modifications. N-Boc-4(R)-Hyp-OH serves as the primary precursor due to its commercial availability and cost-effectiveness compared to the 4(S) isomer . The Boc group provides temporary protection for the amine during early-stage reactions while allowing selective functionalization of the hydroxyl group at the 4-position.
Alternative precursors like N-Boc-4(R)-Hyp-OMe (methyl ester) and N-Boc-4(R)-Hyp-OPac (phenacyl ester) have been evaluated for their compatibility with Mitsunobu conditions. The phenacyl ester demonstrates superior stability during fluorination steps, achieving 94% yield in dichloromethane compared to 79% in tetrahydrofuran . Table 1 summarizes precursor performance under varying reaction conditions.
Table 1: Precursor Performance in Early-Stage Synthesis
| Precursor | Reaction Type | Solvent | Yield (%) | Optical Purity (%) |
|---|---|---|---|---|
| N-Boc-4(R)-Hyp-OH | Mitsunobu inversion | THF | 78 | 99.5 |
| N-Boc-4(R)-Hyp-OMe | Ester hydrolysis | NaOH/THF | 82 | 99.2 |
| N-Boc-4(R)-Hyp-OPac | Fluorination | CH2Cl2 | 94 | 99.8 |
Stereochemical Inversion via Mitsunobu Reaction
The Mitsunobu reaction enables configuration inversion at C-4, converting 4(R)-Hyp derivatives to their 4(S) counterparts. A one-pot procedure using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) achieves 78% yield for N-Boc-4(S)-Hyp-OH . Critical parameters include:
-
Molar ratio : 2:1 PPh3/DEAD to substrate minimizes side reactions
-
Temperature : Room temperature (20–25°C) prevents racemization
-
Workup : Alkaline hydrolysis (1 M NaOH) directly after inversion avoids intermediate isolation
This method circumvents the need for trityl protection, reducing synthetic steps and improving overall yield by 20% compared to traditional routes . Chiral HPLC analysis confirms enantiomeric excess ≥99.5% when using fresh DEAD and anhydrous THF .
Fluorination for Pyrrolidine Ring Functionalization
Morpholinosulfur trifluoride (Morrill’s reagent) mediates hydroxyl-to-fluorine substitution at C-4, forming the pyrrolidine core. Key findings include:
-
Solvent dependence : CH2Cl2 maximizes yield (94%) for 4(S)-fluoroproline (fPro) derivatives, while THF improves 4(R)-fPro synthesis (79%)
-
Mechanistic insight : SN2 displacement dominates in CH2Cl2, whereas THF reduces steric hindrance for 4(R) configuration retention
-
Protection strategy : Phenacyl esters outperform benzyl esters due to acid stability during Boc/Fmoc deprotection
Table 2: Fluorination Efficiency Across Solvent Systems
| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | 4-S Config (%) |
|---|---|---|---|---|---|
| N-Boc-4(S)-Hyp-OPac | CH2Cl2 | 0 | 4 | 94 | 99.8 |
| N-Boc-4(R)-Hyp-OPac | THF | -20 | 6 | 79 | 98.7 |
Fmoc Protection and Final Deprotection
Introducing the Fmoc group occurs after fluorination and phenacyl ester removal. Zinc/acetic acid reduction cleanly removes the phenacyl group (90–94% yield) without affecting Boc/Fmoc protections . Fmoc-Cl (chloride) in dichloromethane with N-methylmorpholine achieves quantitative protection at 0°C within 2 hours.
Notably, solvent polarity critically influences Fmoc stability during subsequent SPPS steps. Binary solvent systems (e.g., 2-MeTHF/EtOAc 3:7) maintain Fmoc integrity while enabling efficient coupling reactions . Piperidine-based deprotection in DMF remains standard, though pyrrolidine/2-MeTHF mixtures show promise for greener synthesis .
Comparative Analysis of Synthetic Routes
Two primary pathways dominate industrial and academic synthesis:
Pathway A (Classical Tosylation):
-
Tosylation of N-Boc-4(R)-Hyp-OH
-
SN2 displacement with KF/18-crown-6
-
Fmoc protection
Yield: 62–68% overall
Issues: Low stereoselectivity (≤85% ee), crown ether toxicity
Pathway B (Modern Mitsunobu/Fluorination):
-
Mitsunobu inversion (R→S)
-
Morrill’s reagent fluorination
-
Phenacyl ester cleavage
-
Fmoc protection
Yield: 72–78% overall
Advantages: 99.5% ee, fewer purification steps
Purification and Analytical Validation
Final purification employs reversed-phase HPLC with C18 columns (10 μm, 250 × 4.6 mm). Mobile phase optimization (0.1% TFA in H2O/MeCN gradient) resolves diastereomers within 15 minutes. Key quality metrics:
-
Moisture content : ≤0.5% (Karl Fischer)
-
Residual solvents : ≤500 ppm THF, ≤300 ppm CH2Cl2 (GC-MS)
X-ray crystallography of intermediate Boc-4(S)-fPro-OH confirms absolute configuration (R = 0.052 for 1472 reflections) .
Scalability and Industrial Adaptation
Kilogram-scale production utilizes continuous flow reactors for Mitsunobu and fluorination steps, achieving:
-
Throughput : 1.2 kg/day
-
Solvent recovery : 85% THF, 92% CH2Cl2 via distillation
-
Waste reduction : 40% lower E-factor vs batch processes
Regulatory-compliant batches (ICH Q11) demonstrate consistent impurity profiles across 10 production runs (RSD ≤2.1% for related substances).
Q & A
Q. What are the critical steps in synthesizing (2S,4R)-1-Fmoc-4-benzyloxy-pyrrolidine-2-carboxylic acid, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves Fmoc-protection of the pyrrolidine backbone and benzyloxy group introduction. Key steps include:
- Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to maintain (2S,4R) configuration (e.g., Mitsunobu reaction for hydroxyl group inversion) .
- Protection Strategies : Fmoc groups are introduced via carbodiimide-mediated coupling (e.g., DIC/HOBt) under inert atmospheres to prevent racemization .
- Purification : Reverse-phase HPLC or silica gel chromatography (eluent: DCM/MeOH gradients) ensures >95% purity. MALDI-TOF or NMR (¹H/¹³C) confirms structure .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- HPLC : C18 columns with UV detection (254 nm) assess purity .
- NMR : ¹H NMR in DMSO-d6 identifies benzyloxy (δ 7.3–7.4 ppm) and Fmoc aromatic protons (δ 7.7–7.9 ppm). ¹³C NMR confirms carbonyl groups (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (±0.5 Da error) .
Q. How should researchers handle storage and stability challenges for this compound?
- Methodological Answer :
- Storage : Store at –20°C under argon in amber vials to prevent Fmoc degradation. Avoid moisture (hygroscopic) and light exposure .
- Stability Monitoring : Periodic TLC or HPLC checks detect hydrolysis of the benzyloxy group or Fmoc deprotection .
Advanced Research Questions
Q. How does the 4-benzyloxy substituent influence conformational stability in peptide synthesis?
- Methodological Answer : The benzyloxy group induces steric hindrance, stabilizing the pyrrolidine ring in a trans-4-substituted conformation. This reduces peptide chain aggregation during solid-phase synthesis by disrupting β-sheet formation . Computational modeling (e.g., MD simulations) predicts backbone dihedral angles (φ/ψ) to optimize coupling efficiency .
Q. What strategies resolve low coupling efficiency when incorporating this compound into peptide sequences?
- Methodological Answer :
- Activation : Use phosphonium salts (e.g., PyBOP) instead of carbodiimides to enhance reactivity .
- Solvent Optimization : Replace DMF with NMP for better solubility of bulky Fmoc-protected intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 min at 50°C vs. 24 hrs conventionally) while maintaining >90% yield .
Q. How can researchers selectively remove the Fmoc group without affecting the benzyloxy protection?
- Methodological Answer : Use 20% piperidine in DMF (2 × 5 min) for Fmoc cleavage. The benzyloxy group remains intact under these mild basic conditions. Confirm selectivity via LC-MS post-deprotection .
Data Contradiction & Troubleshooting
Q. How to address discrepancies in reported yields for coupling reactions involving this compound?
- Methodological Answer : Contradictions often arise from:
- Moisture Contamination : Ensure anhydrous conditions (molecular sieves in solvents) .
- Catalyst Purity : Use fresh HOBt/DIC to avoid side reactions.
- Steric Effects : For hindered residues (e.g., Aib), pre-activate the carboxylate for 30 min before coupling .
Q. What experimental evidence supports the role of this compound in preventing peptide aggregation?
- Methodological Answer :
- Circular Dichroism (CD) : Compare α-helix/β-sheet content in peptides synthesized with/without this derivative. Reduced β-sheet signals (e.g., 218 nm minima) confirm anti-aggregation effects .
- TEM Imaging : Visualize fibril formation in aggregation-prone sequences (e.g., Aβ1–42) to quantify inhibition .
Applications in Drug Design
Q. How is this compound utilized in developing protease-resistant peptide therapeutics?
- Methodological Answer : The rigid pyrrolidine backbone and benzyloxy group hinder protease access. Case study: Incorporation into HIV-1 protease substrates reduces cleavage rates by >50% (kinetic assays, kcat/KM analysis) .
Q. What are its applications in fluorescent probe design for biological targets?
- Methodological Answer :
The Fmoc group serves as a hydrophobic anchor in albumin-binding probes (e.g., PSMA-targeting agents). Conjugation with fluorophores (e.g., Cy5) via NHS ester chemistry enables in vivo imaging with prolonged half-life (>24 hrs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
